2-(3-hydroxyphenyl)-2-oxoacetaldehyde

Pharmaceutical impurity standard ISO 17034 Phenylephrine Impurity 37

2-(3-Hydroxyphenyl)-2-oxoacetaldehyde, also known as 3-hydroxyphenylglyoxal, is a meta-substituted aryl α-oxoaldehyde (glyoxal) bearing a single phenolic hydroxyl at the C3 position of the phenyl ring. It belongs to the aryl glyoxal class that includes unsubstituted phenylglyoxal and the widely used para-hydroxy isomer (p-hydroxyphenylglyoxal, HPG/HPGO).

Molecular Formula C8H6O3
Molecular Weight 150.133
CAS No. 70935-14-7
Cat. No. B2549653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-hydroxyphenyl)-2-oxoacetaldehyde
CAS70935-14-7
Molecular FormulaC8H6O3
Molecular Weight150.133
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)C=O
InChIInChI=1S/C8H6O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-5,10H
InChIKeyBFHONQWJUMCAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Hydroxyphenyl)-2-oxoacetaldehyde (CAS 70935-14-7): A Specialized meta-Hydroxyaryl Glyoxal for Analytical Reference and Selective Protein Modification


2-(3-Hydroxyphenyl)-2-oxoacetaldehyde, also known as 3-hydroxyphenylglyoxal, is a meta-substituted aryl α-oxoaldehyde (glyoxal) bearing a single phenolic hydroxyl at the C3 position of the phenyl ring . It belongs to the aryl glyoxal class that includes unsubstituted phenylglyoxal and the widely used para-hydroxy isomer (p-hydroxyphenylglyoxal, HPG/HPGO). The meta substitution pattern imparts distinct physicochemical properties—such as a calculated XLogP of 1.3 and a topological polar surface area (TPSA) of 54.4 Ų —compared to its ortho and para analogs, directly influencing chromatographic retention, solubility, and molecular recognition in biological systems.

Positional Isomerism Matters: Why 3-Hydroxyphenylglyoxal Cannot Be Interchanged with para- or ortho-Hydroxy Isomers in Critical Applications


The hydroxyl position on the phenylglyoxal scaffold dictates both electronic distribution and steric accessibility of the reactive α-oxoaldehyde group, leading to divergent reaction rates, product profiles, and chromophoric properties . For instance, p-hydroxyphenylglyoxal (HPG) generates a characteristic UV-absorbing adduct (λmax ≈ 340 nm) upon reaction with arginine residues, a feature exploited for spectrophotometric quantitation . The meta isomer lacks this specific chromophoric shift, meaning an analytical protocol validated for HPG cannot be directly transferred. In pharmaceutical impurity profiling, the meta-hydroxy derivative is officially designated as Phenylephrine Impurity 37 ; substituting it with the para isomer would yield an incorrect impurity marker, invalidating regulatory compliance and method accuracy.

Quantitative Differentiation Evidence for 2-(3-Hydroxyphenyl)-2-oxoacetaldehyde Against Its Closest Analogs


Certified Reference Standard Purity and Accreditation for Phenylephrine Impurity Testing

3-Hydroxyphenylglyoxal is manufactured and certified as Phenylephrine Impurity 37 under ISO 17034 accredited reference material producer protocols, achieving a minimum purity of >95% with full CoA documentation including NMR, MS, HPLC, and IR . In contrast, generic laboratory-grade p-hydroxyphenylglyoxal is typically supplied at 95% purity without ISO 17034 certification or the comprehensive analytical characterization required for regulatory pharmaceutical impurity profiling . This directly impacts procurement for ANDA/DMF submissions where certified impurity standards are mandatory.

Pharmaceutical impurity standard ISO 17034 Phenylephrine Impurity 37

Computational Physicochemical Differentiation: XLogP and TPSA

The meta-hydroxyl substitution yields a calculated XLogP of 1.3 and TPSA of 54.4 Ų , whereas the para isomer (p-hydroxyphenylglyoxal) has a reported XLogP of 1.2 and TPSA of 54.4 Ų (identical TPSA but differing logP due to dipole moment orientation) . The 0.1 log unit difference in lipophilicity, while small, translates to a measurable shift in reversed-phase HPLC retention time (approximately 0.3–0.5 min under typical C18 gradient conditions), enabling chromatographic resolution of positional isomers in impurity profiling methods.

XLogP TPSA chromatographic retention ADME prediction

Arginine Modification Selectivity: Meta vs. Para Isomer Reactivity Differences

p-Hydroxyphenylglyoxal (HPG) modifies both arginine and cysteine residues, with studies on tryptophan synthase α-subunit demonstrating that HPG modifies 2–3 sulfhydryl groups while leaving arginyl residues untouched under certain conditions . Phenylglyoxal, by contrast, selectively modifies arginine without cysteine reactivity. The meta-hydroxy isomer is predicted to exhibit intermediate or distinct chemoselectivity owing to altered electronic effects from the hydroxyl group, though direct experimental comparison remains limited . This class-level inference suggests that 3-hydroxyphenylglyoxal offers a potential chemoselectivity profile differentiated from both unsubstituted phenylglyoxal and the para-hydroxy derivative.

arginine modification protein labeling chemoselectivity

Enzyme Inhibition Potency Across Hydroxyphenylglyoxal Isomers

Hydroxyphenylglyoxals act as arginine-directed enzyme inhibitors; for amadoriase II, p-hydroxyphenylglyoxal inhibits fructosylglycine cleavage at 5–10 mM with a reported 19% residual activity at 0.25 mM . While direct IC50 data for the meta isomer against the same enzyme are not published, the isomeric substitution pattern alters the pKa of the reactive α-dicarbonyl, which is expected to shift the pH–activity profile and potency . This class-level inference supports the procurement of the meta isomer for mechanistic studies aiming to decouple electronic from steric contributions in arginine-directed inhibition.

enzyme inhibition MAO arginine-modifying reagent amadoriase

Optimal Application Scenarios Where 2-(3-Hydroxyphenyl)-2-oxoacetaldehyde Provides Verifiable Advantage


Regulatory Pharmaceutical Impurity Profiling of Phenylephrine Drug Substances

As the officially designated Phenylephrine Impurity 37, this compound is the sole acceptable reference standard for quantifying and qualifying this specific meta-hydroxy glyoxal impurity during ANDA/DMF submissions and batch release testing . Use of the para isomer would result in misidentification and regulatory non-compliance.

Method Development for Positional Isomer Separation in Reversed-Phase HPLC

The distinct XLogP value (1.3 vs. 1.2 for para) provides a measurable chromatographic retention difference that can be exploited for method development and system suitability testing when separating meta-, para-, and ortho-hydroxyphenylglyoxal isomers .

Structure–Activity Relationship (SAR) Studies of Aryl Glyoxal-Based Enzyme Inhibitors

The meta-hydroxy substitution pattern fills a critical gap in SAR matrices for arginine-directed inhibitors. Procuring this isomer enables systematic comparison with unsubstituted phenylglyoxal and p-hydroxyphenylglyoxal to deconvolute electronic vs. steric effects on enzyme inactivation kinetics .

Chemoselective Protein Modification Probe Development

Based on the documented divergent cysteine vs. arginine reactivity between phenylglyoxal and HPG, the meta isomer may exhibit a unique chemoselectivity profile. Researchers developing residue-specific bioconjugation reagents can evaluate this compound as a candidate with potentially reduced off-target cysteine labeling compared to HPG .

Quote Request

Request a Quote for 2-(3-hydroxyphenyl)-2-oxoacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.